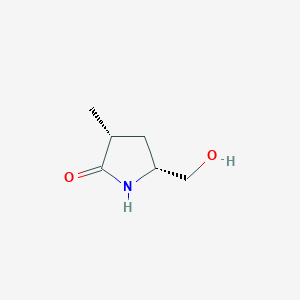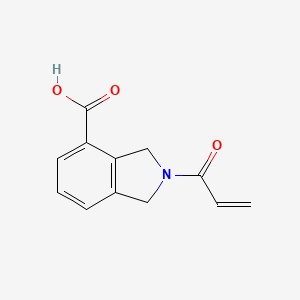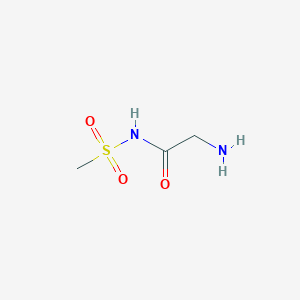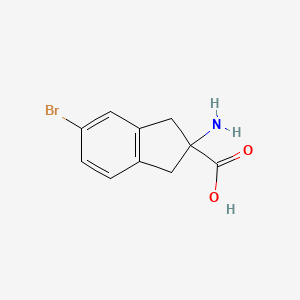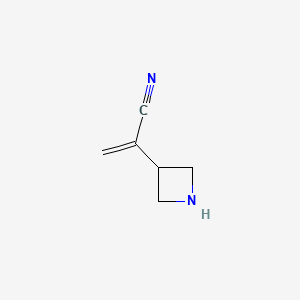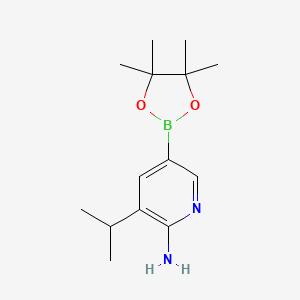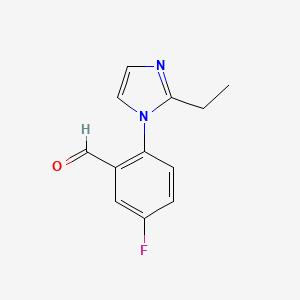
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that features both an imidazole ring and a fluorobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 2-ethylimidazole with 5-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzoic acid.
Reduction: 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzaldehyde moiety can also participate in various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a fluorobenzaldehyde.
2-(1H-imidazol-1-yl)ethyl methacrylate: Contains an imidazole ring but with a methacrylate group.
2-(2-Ethyl-1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a fluorobenzaldehyde.
Uniqueness
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both an imidazole ring and a fluorobenzaldehyde moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C12H11FN2O |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
2-(2-ethylimidazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-12-14-5-6-15(12)11-4-3-10(13)7-9(11)8-16/h3-8H,2H2,1H3 |
Clave InChI |
AMFOWARDKOHLBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1C2=C(C=C(C=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


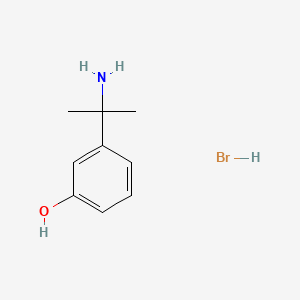
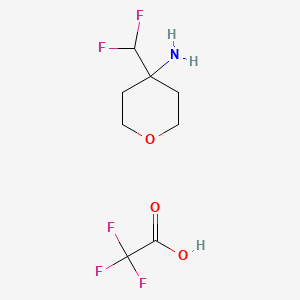

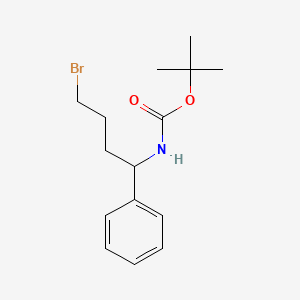
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
